N,N-Diethyl-P-phenylenediamine
Overview
Description
N,N-Diethyl-P-phenylenediamine: is an organic compound with the molecular formula C10H16N2 . It is a derivative of phenylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is commonly used as a reagent in various chemical analyses, particularly in the determination of chlorine levels in water.
Mechanism of Action
Target of Action
N,N-Diethyl-P-phenylenediamine (DEPD) primarily targets free chlorine in water, specifically hypochlorous acid and hypochlorite ions . These are potent oxidizing agents that play a crucial role in water disinfection processes .
Mode of Action
DEPD reacts with hypochlorous acid and hypochlorite ions in a colorimetric analysis . This reaction results in the formation of a pinkish color that can be quantitatively related to the concentration of these substances . The reaction involves the amine groups in the DEPD molecule, which likely play a significant role in the highest occupied molecular orbital (HOMO) of the molecule .
Biochemical Pathways
The reaction of DEPD with free chlorine is a redox reaction , where DEPD is oxidized by the chlorine species . The final products of the DEPD oxidation by free chlorine are a free radical (Würster Dye) and an imine . The free radical is responsible for the pinkish/magenta color used to measure the amount of free chlorine in the solution . The imine is colorless and is favored under stronger oxidizing conditions .
Pharmacokinetics
It’s important to note that depd is often used in its salt form, such as this compound sulfate , which can influence its solubility and hence its bioavailability.
Result of Action
The result of DEPD’s action is the formation of a colored compound that allows for the quantitative measurement of free chlorine in a solution . This is particularly useful in monitoring water quality, as the level of free chlorine is an important indicator of water disinfection .
Action Environment
The efficacy and stability of DEPD can be influenced by environmental factors. For instance, DEPD is sensitive to light and air , and it should be stored under refrigerated temperatures in a tightly closed container under an inert atmosphere . Furthermore, the reaction of DEPD with free chlorine is pH-dependent, as the species of chlorine (hypochlorous acid or hypochlorite ion) present in the water can vary with pH .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-P-phenylenediamine plays a crucial role in biochemical reactions, especially in the detection of hydrogen peroxide and glucose. It interacts with various enzymes and proteins, including peroxidases, which catalyze the oxidation of this compound, resulting in a color change that can be quantitatively measured . This interaction is pivotal in biochemical assays, as it allows for the rapid and sensitive detection of target analytes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of peroxidase enzymes, leading to changes in the levels of reactive oxygen species within cells. These changes can impact cell function, including oxidative stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by peroxidase enzymes, resulting in the formation of a colored product. This reaction is facilitated by the presence of hydrogen peroxide, which acts as an oxidizing agent. The binding interactions between this compound and peroxidase enzymes are critical for this process, as they enable the transfer of electrons and the subsequent color change .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where it is used for continuous monitoring of biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as peroxidases and catalases, which play a role in the breakdown of hydrogen peroxide. These interactions can influence metabolic flux and the levels of reactive oxygen species within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and the presence of binding partners .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and organelles involved in oxidative stress responses. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its specific sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrosation and Reduction: One common method involves the nitrosation of diethyl aniline followed by reduction to produce N,N-Diethyl-P-phenylenediamine.
Hydrogenation: Another method involves the hydrogenation of p-nitro-N,N-dialkyl aniline in the presence of a nickel-based catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitrosation and reduction processes, followed by purification steps to obtain the high-purity compound required for various applications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced back to its original form from its oxidized state under appropriate conditions.
Substitution: The compound can participate in substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, hypochlorite, and other strong oxidizing agents are commonly used in reactions with N,N-Diethyl-P-phenylenediamine.
Reducing Agents: Hydrogen gas in the presence of a nickel catalyst is used for reduction reactions.
Major Products:
Würster Dye: Formed during the oxidation of this compound with chlorine.
Substituted Derivatives: Various substituted derivatives can be formed through substitution reactions.
Scientific Research Applications
Chemistry:
Chlorine Detection: N,N-Diethyl-P-phenylenediamine is widely used as a reagent for the colorimetric determination of chlorine in water.
Spectrophotometric Analysis: It is used in spectrophotometric methods to determine the concentration of various oxidizing agents in water.
Biology and Medicine:
Drug Analysis: The compound is used in the spectrophotometric determination of drugs containing phenolic and aromatic amino groups.
Industry:
Comparison with Similar Compounds
N,N-Dimethyl-P-phenylenediamine: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,4-phenylenediamine: Another derivative with similar properties but different applications.
Uniqueness: N,N-Diethyl-P-phenylenediamine is unique in its widespread use for chlorine detection due to its high sensitivity and specificity. Its ability to form a distinct magenta color upon oxidation makes it particularly useful for colorimetric analyses .
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVNLMMEQUVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Related CAS |
16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1]) | |
Record name | N,N-Diethyl-p-phenylenediamine | |
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DSSTOX Substance ID |
DTXSID2025058 | |
Record name | N,N-Diethyl-4-aminoaniline | |
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Molecular Weight |
164.25 g/mol | |
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Physical Description |
Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline] | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Record name | N,N-Diethyl-p-phenylenediamine | |
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Boiling Point |
500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Density |
0.988 (NTP, 1992) - Less dense than water; will float, 0.988 | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Vapor Pressure |
0.00298 [mmHg] | |
Record name | N,N-Diethyl-p-phenylenediamine | |
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Color/Form |
Liquid, Pale yellow liquid | |
CAS No. |
93-05-0 | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Record name | N,N-Diethyl-p-phenylenediamine | |
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Record name | N,N-Diethyl-p-phenylenediamine | |
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Record name | 4-Amino-N,N-diethylaniline | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl- | |
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Record name | N,N-Diethyl-4-aminoaniline | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Melting Point |
79 to 82 °F (NTP, 1992) | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DPD is widely recognized as a highly sensitive colorimetric reagent for detecting and quantifying oxidizing agents, especially chlorine and its related compounds, in water and other environmental samples [, , , , ].
A: DPD undergoes a color change upon oxidation by strong oxidizing agents. This reaction forms a colored product, the intensity of which is directly proportional to the concentration of the oxidizing agent [, , , ].
A: DPD serves as a crucial reagent in both laboratory and field-portable methods for determining free chlorine, combined chlorine (chloramines), and total chlorine residuals in drinking water, wastewater, and other water systems [, , , , , , ].
ANone: DPD methods can be susceptible to interferences from various factors, including:
- pH variations: While DPD methods are generally pH-independent due to buffering, extreme pH shifts can still impact results [].
- Interfering substances: Certain ions (copper, manganese, iodide, chromate) and organic compounds can interfere with the DPD reaction [].
- Specificity: DPD reacts with a range of oxidizing agents, making it less specific for individual chlorine species [].
ANone: Yes, alternative methods include:
- Amperometric titration: This technique is more specific for different chlorine species but can be influenced by pH, temperature, and sample flow rate [].
- Chronoamperometry: A more accurate and precise method for chlorine dioxide analysis, showing less susceptibility to interferences [].
- Lissamine Green B (LGB WET): A commercially available method for chlorine dioxide measurement, though its performance can vary [].
ANone: DPD finds utility in various research areas:
- Sulfide detection: DPD reacts with sulfide ions in the presence of ferric ions to form methylene blue, enabling sulfide quantification in water and biological samples [, , , ].
- Peracetic acid measurement: DPD is utilized in field-portable colorimetric methods to measure peracetic acid vapors in occupational settings [].
- Hydrogen peroxide detection: DPD, in conjunction with enzymatic reactions, is employed in spectrophotometric biosensors for detecting hydrogen peroxide and glucose [].
- Antioxidant capacity assessment: DPD is used in assays to evaluate the antioxidant capacity of various substances, such as milk protein coatings for food preservation [].
- Electrochemical sensing: DPD's electrochemical properties are exploited in developing sensors for sulfide, thiols, and other analytes [, ].
- Study of reactive oxygen species (ROS): DPD is used to detect and quantify ROS generated by nanomaterials like carboxylated single-walled carbon nanotubes [].
A: DPD has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [, , ].
ANone: While specific spectroscopic data might vary depending on the solvent and conditions, studies report DPD's absorbance maxima for different derivatives and reaction products:
- DPD oxidation product (for chlorine analysis): Absorbance maximum around 515 nm [].
- Methylene blue (formed with sulfide): Absorbance maximum at 664 nm [].
- Reaction product with pyrroloquinolinequinone: Absorbance maximum at 552 nm [].
- Violet-colored product with sulfacetamide sodium: Absorbance maximum at 546 nm [].
ANone:
- Solvents: DPD readily dissolves in ethanol, methanol, and other polar organic solvents [, , , , , , ].
- Water: DPD is soluble in water, but its stability in aqueous solutions can be limited, necessitating fresh reagent preparation [, , , ].
- Incompatibility: DPD is incompatible with strong oxidizing agents, as they lead to its rapid oxidation and color change [, , ].
ANone:
- Aqueous solutions: DPD solutions are prone to oxidation in the presence of air and light, requiring storage in amber bottles and refrigeration to enhance stability [, , , ].
- Solid form: DPD is more stable in its solid form, but exposure to moisture, heat, and light should be minimized [].
ANone:
- Adding antioxidants: Incorporating antioxidants like ascorbic acid can help scavenge oxygen and prevent DPD oxidation [].
- Using protective packaging: Storing DPD reagents in amber bottles or opaque containers minimizes light exposure [].
- Controlling storage temperature: Refrigeration (2-8°C) slows down the degradation process [].
ANone: While DPD is generally considered safe for laboratory use, it's essential to handle it with precautions:
- Skin/eye irritant: DPD can cause skin and eye irritation. Always wear appropriate personal protective equipment (gloves, goggles) when handling [].
- Ingestion hazard: Avoid ingestion. If ingested, seek immediate medical attention [].
- Disposal: Dispose of DPD waste according to local regulations and guidelines [].
ANone: Researchers studying DPD utilize a range of standard laboratory equipment and resources:
- Spectrophotometers: For measuring the absorbance of colored DPD reaction products [, , , , , , , ].
- Electrochemical workstations: For investigating the electrochemical behavior of DPD and developing electrochemical sensors [, ].
- Chromatographic techniques: Gas chromatography-mass spectrometry (GC-MS) and ion chromatography (IC) are employed for separating and quantifying DPD and its derivatives in complex matrices [, ].
ANone:
- Early applications: Initially, DPD gained prominence as a reliable indicator for chlorine in water treatment and environmental monitoring [, , ].
- Expanding applications: Over time, researchers explored DPD's versatility, leading to its use in detecting other analytes like sulfide, peracetic acid, and hydrogen peroxide [, , ].
- Electrochemical adaptations: The emergence of electrochemical methods has opened new avenues for utilizing DPD in sensor development [, ].
- Nanotechnology integration: DPD has found applications in studying the interactions of nanomaterials with biological systems [].
ANone: Absolutely, DPD's use spans across disciplines:
- Environmental science: DPD plays a pivotal role in monitoring water quality, assessing disinfection byproducts, and studying the fate of chlorine and other oxidizing agents in the environment [, , , ].
- Food science: DPD is employed to evaluate antioxidant properties of food preservatives and to detect contaminants like sulfide in food products [, ].
- Analytical chemistry: DPD's well-characterized reactions with various analytes have contributed to the development of sensitive and selective analytical methods [, , , , , , , ].
- Materials science: DPD aids in investigating the reactivity and potential environmental impacts of nanomaterials [].
- Biochemistry and Toxicology: DPD is used to study oxidative stress, ROS generation, and the mechanisms of action of certain toxins [, ].
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